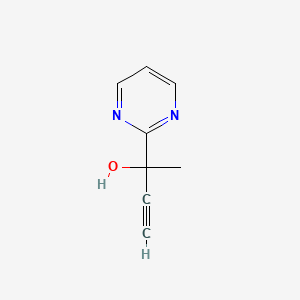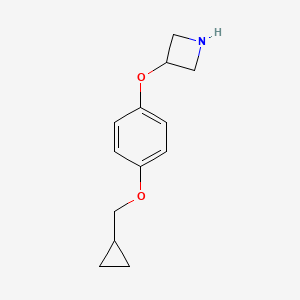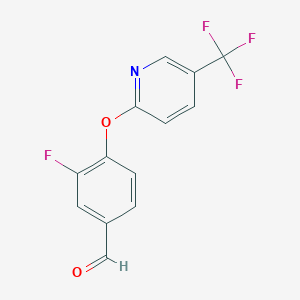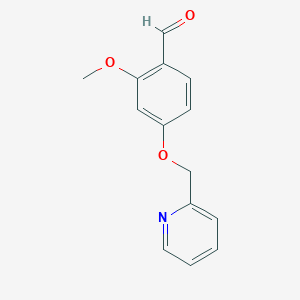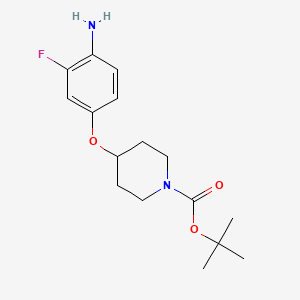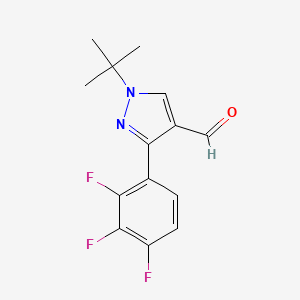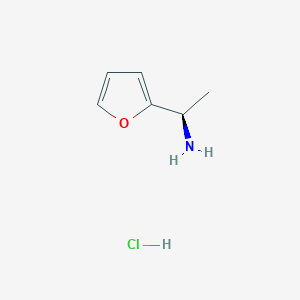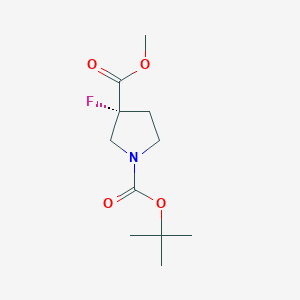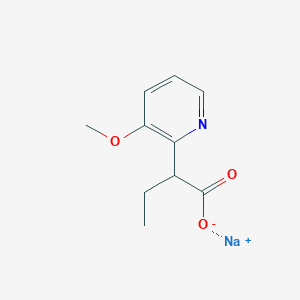
Sodium 2-(3-methoxypyridin-2-yl)butanoate
Descripción general
Descripción
Sodium 2-(3-methoxypyridin-2-yl)butanoate, commonly referred to as MOB, is a small organic compound with a molecular weight of 212.2 g/mol. It is a white, crystalline solid that is insoluble in water and has a melting point of 90-92 °C. MOB has a wide range of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Nucleophilic Amination
Amination of methoxypyridines, including structures related to Sodium 2-(3-methoxypyridin-2-yl)butanoate, was developed using sodium hydride and lithium iodide. This method provides a straightforward access to a range of aminopyridines, potentially beneficial for medicinal purposes (Pang, Kaga, & Chiba, 2018).
Reaction Mechanism and Hydrogenation
The sodium salt of a related compound, 2-oxo-4-(3-pyridyl)butenoic acid, was hydrogenated over palladium black, yielding sodium salts of 2-oxo-4-(3-pyridyl)butanoic acid and 2-hydroxy-4-(3-pyridyl)butanoic acid. This reaction follows a series-parallel mechanism, shedding light on the chemical reactivity and potential applications of related pyridine derivatives (Slavinska et al., 2002).
Solvent Applications and Environmental Impact
3-Methoxy-3-methyl-1-butanol, related to the query compound, finds its application as a solvent for paints, inks, fragrances, and as a raw material in industrial detergents. The study detailed the reaction kinetics with OH radicals, highlighting its potential environmental impact and degradation process, which is crucial for understanding the environmental fate of chemical compounds used in industrial applications (Aschmann, Arey, & Atkinson, 2011).
Reaction with Sodium bis(2-methoxyethoxy)aluminum Hydride
The compound reacts with sodium bis(2-methoxyethoxy)aluminum hydride to produce derivatives like 3-aminomethyl-6-methylpyridine-2(1H)-thione and azomethine, indicating its reactivity and potential utility in synthesizing a range of chemically interesting and potentially useful compounds (Zubarev, Zavyalova, & Litvinov, 2004).
Analytical Methodology in Food Analysis
A method was developed to determine the sodium salt of a related compound, sodium 2-(4-methoxyphenoxy) propionate, in foods. This showcases the relevance of such compounds in food analysis and ensures food safety and quality (Ma Jian-min, 2014).
Propiedades
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMTUCCMWSXGHG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





